![molecular formula C20H23N3 B3260792 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole CAS No. 334974-36-6](/img/structure/B3260792.png)
4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole
Overview
Description
4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 4-Methylbenzyl Group: The piperazine ring is then substituted with a 4-methylbenzyl group through reductive amination using sodium cyanoborohydride in methanol.
Attachment of the Indole Moiety: The final step involves the attachment of the indole moiety to the substituted piperazine ring, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)-1H-indole: Similar structure but lacks the 4-methyl group on the benzyl moiety.
4-(4-(4-Chlorobenzyl)piperazin-1-yl)-1H-indole: Similar structure with a chlorine atom instead of a methyl group on the benzyl moiety.
Uniqueness
4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole is unique due to the presence of the 4-methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Biological Activity
4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-methylbenzyl group and an indole moiety. This unique structure may enhance its interaction with biological targets, influencing its pharmacological properties.
The mechanism of action for this compound primarily involves its interaction with specific receptors or enzymes. It is believed to modulate various biochemical pathways by binding to active sites on these molecular targets, which can lead to alterations in cellular responses and signaling cascades.
Antimicrobial Activity
Research has indicated that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment. Studies have shown that it can inhibit the growth of various bacterial strains, although specific IC50 values remain to be fully characterized.
Anticancer Activity
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has shown efficacy against certain cancer cell lines with IC50 values indicating significant cytotoxicity .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A-431 | <10 | Induction of apoptosis |
Jurkat | <20 | Cell cycle arrest |
U251 (glioblastoma) | <15 | Modulation of apoptotic pathways |
Neuroprotective Effects
Emerging data suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in treating conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The presence of the 4-methyl group on the benzyl moiety appears to influence the compound's binding affinity and selectivity towards various targets. Comparative studies with similar compounds indicate that modifications at this position can significantly alter biological activity, underscoring the importance of SAR in drug design .
Table 2: Comparison with Similar Compounds
Compound | Structural Features | Biological Activity |
---|---|---|
4-(4-Benzylpiperazin-1-yl)-1H-indole | Lacks methyl group | Lower anticancer activity |
4-(4-Chlorobenzyl)piperazin-1-yl)-1H-indole | Chlorine substitution | Enhanced receptor binding |
Case Studies
A recent study evaluated the effects of this compound on various cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer therapies. The study involved in vitro assays measuring cell viability and apoptosis rates, revealing promising results that warrant further exploration in vivo .
Properties
IUPAC Name |
4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-16-5-7-17(8-6-16)15-22-11-13-23(14-12-22)20-4-2-3-19-18(20)9-10-21-19/h2-10,21H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBSKAVSYOWFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC4=C3C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322221 | |
Record name | 4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
334974-36-6 | |
Record name | 4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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